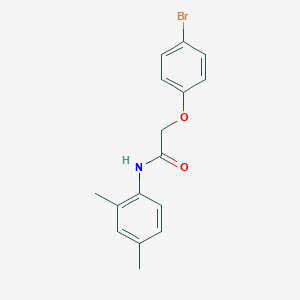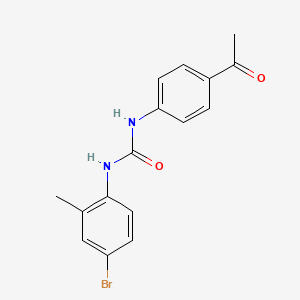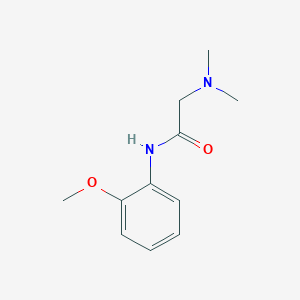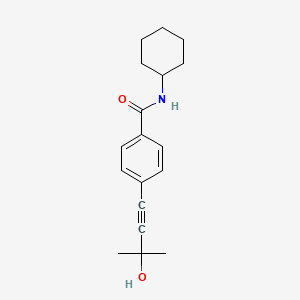
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide, also known as BDP-9066, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of compounds known as phenylacetamides, which have been found to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide involves its binding to mGluR5 and enhancing the activity of this receptor. This results in an increase in the release of certain neurotransmitters, such as dopamine and glutamate, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has been found to have a number of biochemical and physiological effects in laboratory experiments. These include an increase in the release of dopamine and glutamate, as well as an increase in the activity of certain brain regions involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide in laboratory experiments is its ability to selectively modulate the activity of mGluR5, which can be useful for studying the role of this receptor in various physiological processes. However, one limitation of using 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the potential use of this compound as a treatment for neurological disorders such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more selective compounds that can modulate the activity of mGluR5 without producing off-target effects. Finally, further studies are needed to better understand the mechanisms underlying the effects of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide on brain function and behavior.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide involves a series of chemical reactions that begin with the reaction of 4-bromophenol with 2,4-dimethylphenylacetic acid. This reaction produces the intermediate compound 2-(4-bromophenoxy)-2,4-dimethylphenylacetic acid, which is then converted to 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide through a process known as amidation.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRMFLIPPMASBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)



![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)

![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)


![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)